molecular formula C18H19ClN4O2 B13763069 Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- CAS No. 58498-34-3

Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-

Cat. No.: B13763069
CAS No.: 58498-34-3
M. Wt: 358.8 g/mol
InChI Key: AZLVLRPFHNHJOR-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- is a complex organic compound known for its unique chemical structure and properties This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- typically involves a multi-step process. One common method is the diazotization of 4-amino-2-chlorobenzonitrile followed by coupling with N,N-bis(2-hydroxyethyl)-2-methylaniline. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Studies

Benzonitrile derivatives are often utilized in biological research due to their ability to interact with biological systems. The compound has been studied for its potential roles in:

  • Antioxidant Activity : Research indicates that compounds similar to benzonitrile can exhibit antioxidant properties, which may mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
  • Neuroprotective Effects : Studies have shown that certain benzonitrile derivatives can modulate neurotransmitter activity, providing protective effects against excitotoxicity linked to excessive glutamate signaling. This makes them potential candidates for treating conditions like Alzheimer's disease .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in benzonitrile compounds for their therapeutic potential:

  • Drug Development : The unique structure of benzonitrile allows for modifications that can enhance pharmacological properties. For example, the incorporation of hydroxyethyl groups may improve solubility and bioavailability of drugs derived from this compound .
  • Targeting Specific Receptors : Research indicates that benzonitrile derivatives can act as antagonists at various receptors, including NMDA and AMPA receptors, which are critical in managing excitatory neurotransmission and may be targeted in drug development for psychiatric disorders .

Data Tables

Here are some summarized findings from recent studies on the applications of benzonitrile compounds:

Application AreaFindings/ImplicationsReference
Antioxidant ActivityExhibits potential to reduce oxidative stress in cells
Neuroprotective EffectsModulates neurotransmitter activity, protecting against excitotoxicity
Drug DevelopmentEnhancements in solubility and bioavailability observed
Receptor TargetingActs as antagonist at NMDA and AMPA receptors

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of a benzonitrile derivative on neuronal cultures exposed to glutamate. The results demonstrated that treatment with the compound significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Antioxidant Properties

In another research project, a series of benzonitrile compounds were evaluated for their antioxidant capabilities using various assays (DPPH radical scavenging assay). The findings indicated that certain derivatives exhibited significant scavenging activity, highlighting their potential use in formulations aimed at combating oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-: Similar structure but with an ethyl group instead of a bis(2-hydroxyethyl) group.

    Benzonitrile, 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-2-chloro-: Similar structure but with an ethyl group and a chloro substituent.

Biological Activity

Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- (CAS No. 5847-48-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H19ClN4O2
  • Molecular Weight : 314.77 g/mol
  • Density : 1.304 g/cm³
  • Boiling Point : 708.1ºC at 760 mmHg

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. A significant area of interest is its role as an inhibitor of aromatase (CYP19), an enzyme crucial for estrogen biosynthesis. Aromatase inhibitors are vital in treating hormone-dependent cancers, particularly breast cancer.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzonitrile have shown potent binding affinities to human aromatase, with IC50 values indicating strong inhibitory effects (IC50 = 0.17 nM) . This suggests that the compound may be effective in reducing estrogen levels in patients with estrogen-dependent tumors.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Research indicates that while certain derivatives exhibit significant biological activity, they also require careful evaluation for potential toxicity in various organisms. For example, studies on amphibian species such as Silurana tropicalis and Lithobates pipiens revealed that exposure to related compounds did not induce overt toxicity at maximum water solubility concentrations .

Case Study 1: Aromatase Inhibition

In a study focused on the development of imaging agents based on aromatase inhibitors, derivatives of benzonitrile demonstrated high accumulation in specific organs such as the ovaries and stomach, indicating their potential for targeted delivery in cancer therapy . The biodistribution studies showed that these compounds could effectively penetrate brain tissues, suggesting their utility in neurological applications.

Case Study 2: Environmental Impact Assessment

The Canadian Environmental Protection Act has evaluated the environmental impact of various synthetic compounds, including benzonitrile derivatives. Research highlighted that while some compounds showed bioaccumulation in aquatic organisms, others did not exhibit significant toxicity at tested concentrations . This underscores the importance of assessing both therapeutic benefits and environmental safety.

Summary Table of Biological Activities

Activity Description Reference
Aromatase InhibitionPotent binding affinity; IC50 = 0.17 nM
Toxicity AssessmentNo overt toxicity observed in amphibian models
Environmental ImpactBioaccumulation noted; safety profile under review

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?

To synthesize this azo-linked benzonitrile derivative, a diazo-coupling reaction is typically employed. The process involves:

  • Step 1 : Preparation of the diazonium salt from 4-[bis(2-hydroxyethyl)amino]-2-methylaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
  • Step 2 : Coupling the diazonium salt with 2-chloro-4-cyanophenol in a polar aprotic solvent (e.g., DMF) at controlled pH (6–7) to avoid side reactions.
  • Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via HPLC with a C18 column (UV detection at 450 nm for azo groups) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • Spectroscopic Analysis :
    • FT-IR : Confirm the presence of nitrile (C≡N stretch ~2220 cm⁻¹) and azo (N=N stretch ~1400–1600 cm⁻¹) groups.
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons, hydroxyethyl groups).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy.
  • X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtainable) .

Advanced Research Questions

Q. How should researchers design experiments to investigate catalytic hydrogenation of the azo group in this compound?

Catalytic hydrogenation studies require:

  • Catalyst Selection : Test palladium (Pd/C) or platinum (PtO₂) catalysts under varying H₂ pressures (1–5 atm).
  • Reaction Monitoring : Use in-situ UV-Vis spectroscopy to track azo bond reduction (loss of absorbance at 450 nm).
  • Post-Reaction Analysis : Characterize products (e.g., amines) via GC-MS or LC-MS. Note that catalyst deactivation may occur due to adsorption of intermediates; pre-treat catalysts with HCOOH–NEt₃ to mitigate poisoning .

Q. What strategies resolve contradictions in catalytic activity data during hydrogenation?

Contradictions (e.g., incomplete conversion despite catalyst stability) can be addressed by:

  • Systematic Pre-Treatment : Compare catalyst activity after exposure to benzonitrile vs. HCOOH–NEt₃ to identify poisoning agents (see ).
  • Surface Analysis : Perform ICP-OES to quantify metal leaching and XPS to assess catalyst surface changes post-reaction .

Q. How can the compound’s interaction with biological targets be evaluated methodically?

To assess bioactivity:

  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases).
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and track intracellular localization via confocal microscopy .

Q. What computational methods predict the compound’s reactivity under varying pH conditions?

  • DFT Calculations : Model protonation states of the azo and hydroxyethyl groups at pH 2–12.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents. Tools like Gaussian or ORCA are recommended .

Q. How can acute toxicity be assessed using in vitro and in vivo models?

  • In Vitro : Perform MTT assays on HepG2 cells to determine IC₅₀ values.
  • In Vivo : Use rodent models (mice/rats) for acute exposure studies (OECD Guideline 423). Reference AEGL-3 values (e.g., 27 ppm for mice) to estimate safe exposure thresholds .

Q. What structural analogs of this compound exhibit distinct physicochemical properties?

Key analogs and their differentiating features:

Compound NameMolecular FormulaKey Features
4-Chloro-2-(propylamino)benzonitrileC₁₀H₁₁ClN₂Propylamino substitution; altered solubility
4-Iodo-2-(trifluoromethyl)benzonitrileC₈H₃F₃INHalogen variation; enhanced electrophilicity
3-(Morpholin-2-yl)benzonitrile hydrochlorideC₁₁H₁₂ClN₃OMorpholine ring; improved bioavailability
Compare reactivity via Hammett constants and logP values .

Q. What mechanistic insights explain the stability of the azo group under UV irradiation?

  • Photostability Testing : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC.
  • Radical Trapping : Add antioxidants (e.g., BHT) to assess radical-mediated decomposition pathways.
  • Computational Analysis : Calculate bond dissociation energies (BDEs) of the azo bond using DFT .

Properties

CAS No.

58498-34-3

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-2-chlorobenzonitrile

InChI

InChI=1S/C18H19ClN4O2/c1-13-10-16(23(6-8-24)7-9-25)4-5-18(13)22-21-15-3-2-14(12-20)17(19)11-15/h2-5,10-11,24-25H,6-9H2,1H3

InChI Key

AZLVLRPFHNHJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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